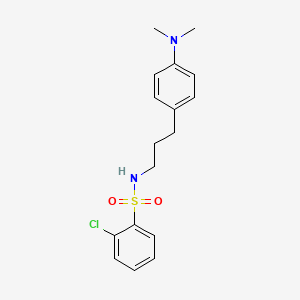

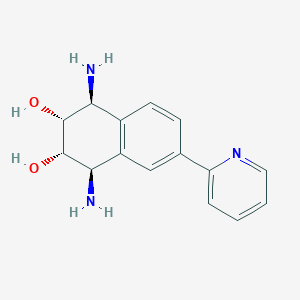

![molecular formula C15H19NO2S B2967101 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide CAS No. 2034345-67-8](/img/structure/B2967101.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is a heterocyclic compound . It’s a crucial class of heterocyclic compounds that have broad biological properties and diverse applications in the field of materials science . They are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophenes has been achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-based compounds has been studied using single crystal structure and complete spectral characterization . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis

The chemical reactions of benzo[b]thiophene derivatives involve various synthetic methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

Medicinal Chemistry and Drug Development

The derivatives of benzothiophene-3-carboxylic acids serve as valuable molecular scaffolds for medicinal chemistry. Researchers have identified several candidate compounds for preclinical and clinical studies. Notably, the synthesis of 1-benzothiophene-3-carboxylic acid derivatives has seen significant advancements since 2015 . These compounds hold promise for drug discovery due to their structural diversity and potential biological activities.

Photochromic Systems

Non-symmetric diarylethenes containing a 1-benzothiophene ring have been synthesized to study the effects of thiophene substitution position on absorption bands and reactivity. These thermally irreversible photochromic systems exhibit interesting properties related to light-induced color changes and reversible transformations .

Monoclonal Antibody Production

N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives have shown promise in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This application highlights the compound’s potential in biopharmaceutical research.

Anti-Inflammatory Agents

Thiophene-containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, exhibit anti-inflammatory properties. These molecules may play a role in managing inflammatory conditions .

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. Researchers have explored its potential in the treatment of Alzheimer’s disease and related neurological disorders .

Synthetic Chemistry and Polyaromatic Systems

The outlined methods for synthesizing 1-benzothiophene-3-carboxylic acid derivatives can be adapted for other polyaromatic systems with biological activity. Synthetic chemists can explore these versatile approaches to create novel compounds for various applications .

Mechanism of Action

Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The future directions in the research of benzo[b]thiophene derivatives involve the design and synthesis of novel compounds with potential anticancer effect . The application of hybrid pharmacophore approach in the development of high quality drug candidates has gained much attention in medicinal chemistry .

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-15(2,3)14(18)16-8-12(17)11-9-19-13-7-5-4-6-10(11)13/h4-7,9,12,17H,8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSRDDUZBNOTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

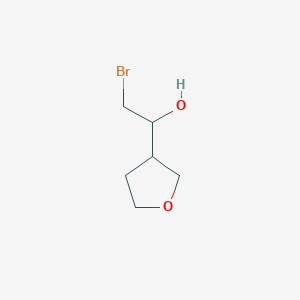

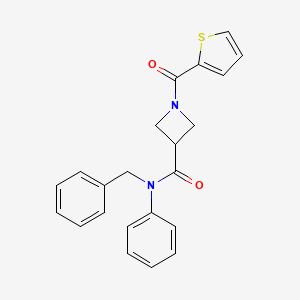

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2967019.png)

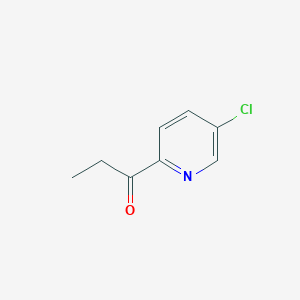

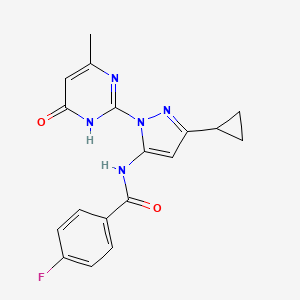

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

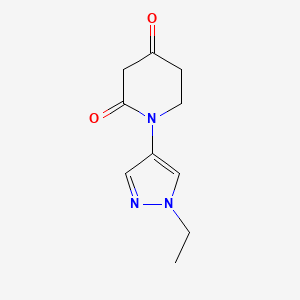

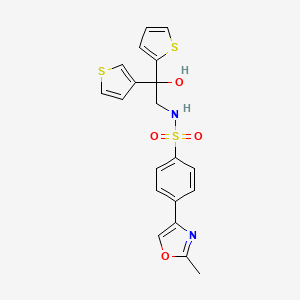

![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)